1-Bromo-4-(neopentyloxy)benzene
Overview
Description
1-Bromo-4-(neopentyloxy)benzene is an organic compound with the molecular formula C11H15BrO. It is a derivative of benzene, where a bromine atom is substituted at the para position and a neopentyloxy group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
1-Bromo-4-(neopentyloxy)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 4-bromo-phenol with neopentyl alcohol in the presence of a base such as cesium carbonate and a phase transfer catalyst like tetra-n-butylammonium iodide. The reaction is typically carried out in a solvent such as N,N-dimethylformamide at elevated temperatures .
Chemical Reactions Analysis
1-Bromo-4-(neopentyloxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction Reactions: The neopentyloxy group can undergo oxidation to form corresponding carbonyl compounds.
Scientific Research Applications
1-Bromo-4-(neopentyloxy)benzene is used in various scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Pharmaceutical Research: It serves as an intermediate in the synthesis of pharmaceutical compounds and biologically active molecules.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(neopentyloxy)benzene in chemical reactions involves the activation of the bromine atom, which can undergo oxidative addition to a palladium catalyst in coupling reactions. The neopentyloxy group can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
1-Bromo-4-(neopentyloxy)benzene can be compared with other similar compounds such as:
1-Bromo-4-methoxybenzene: Similar structure but with a methoxy group instead of a neopentyloxy group.
1-Bromo-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a neopentyloxy group.
1-Bromo-4-(tert-butoxy)benzene: Similar structure but with a tert-butoxy group instead of a neopentyloxy group.
These comparisons highlight the unique properties and reactivity of this compound due to the presence of the neopentyloxy group.
Properties
IUPAC Name |
1-bromo-4-(2,2-dimethylpropoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-11(2,3)8-13-10-6-4-9(12)5-7-10/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFIDQHILKXJOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680767 | |
Record name | 1-Bromo-4-(2,2-dimethylpropoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
528528-58-7 | |
Record name | 1-Bromo-4-(2,2-dimethylpropoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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